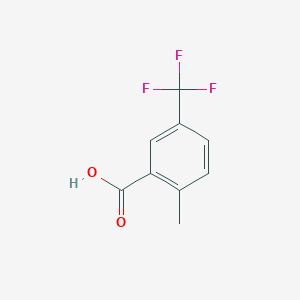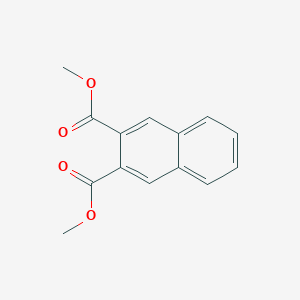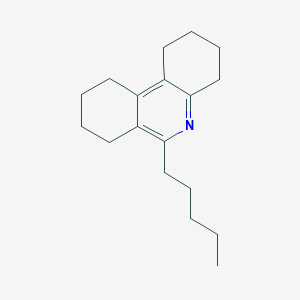
Phenanthridine, 1,2,3,4,7,8,9,10-octahydro-6-pentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenanthridine, 1,2,3,4,7,8,9,10-octahydro-6-pentyl- is a chemical compound that has gained significant attention in scientific research. This compound is synthesized using specific methods and has unique biochemical and physiological effects, making it a valuable tool for laboratory experiments. In
Mechanism Of Action
Phenanthridine, 1,2,3,4,7,8,9,10-octahydro-6-pentyl- is known to interact with specific receptors in the central nervous system, including the dopamine and serotonin receptors. This interaction leads to the modulation of various physiological processes, including mood, appetite, and pain perception.
Biochemical And Physiological Effects
Phenanthridine, 1,2,3,4,7,8,9,10-octahydro-6-pentyl- has been shown to have various biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and appetite. Additionally, it has been shown to decrease pain perception in animal models.
Advantages And Limitations For Lab Experiments
Phenanthridine, 1,2,3,4,7,8,9,10-octahydro-6-pentyl- has several advantages for laboratory experiments. It is a relatively stable compound that can be easily synthesized with high yield and purity. Additionally, it has unique biochemical and physiological effects that make it a valuable tool for investigating specific physiological processes. However, the use of this compound in laboratory experiments is limited by its potential toxicity and the need for specific safety precautions.
Future Directions
There are several future directions for the use of Phenanthridine, 1,2,3,4,7,8,9,10-octahydro-6-pentyl- in scientific research. One potential direction is the investigation of the compound's potential therapeutic benefits for various neurological disorders, including depression and chronic pain. Additionally, the compound's interactions with specific neurotransmitter receptors could be further investigated to develop novel drugs with improved efficacy and fewer side effects. Finally, the compound's potential toxicity could be further investigated to develop safer methods for its use in laboratory experiments.
In conclusion, Phenanthridine, 1,2,3,4,7,8,9,10-octahydro-6-pentyl- is a valuable tool for scientific research, with unique biochemical and physiological effects that make it a valuable tool for investigating specific physiological processes. The synthesis method for this compound is well-established, and it has been used in various scientific research fields. However, its potential toxicity and the need for specific safety precautions limit its use in laboratory experiments. Nonetheless, there are several future directions for the use of Phenanthridine, 1,2,3,4,7,8,9,10-octahydro-6-pentyl- in scientific research, including the investigation of its potential therapeutic benefits and the development of novel drugs with improved efficacy and fewer side effects.
Synthesis Methods
Phenanthridine, 1,2,3,4,7,8,9,10-octahydro-6-pentyl- is synthesized using a multi-step procedure that involves the reaction of pentylamine with 2,3-dichlorophenanthrene in the presence of a catalyst. This process yields the desired compound with high purity and yield.
Scientific Research Applications
Phenanthridine, 1,2,3,4,7,8,9,10-octahydro-6-pentyl- has been used in various scientific research fields, including pharmacology, neuroscience, and biochemistry. This compound has been used to study the effects of specific neurotransmitters and their receptors on various physiological processes. Additionally, it has been used to investigate the mechanisms of action of certain drugs and the potential therapeutic benefits of novel compounds.
properties
CAS RN |
10594-03-3 |
|---|---|
Product Name |
Phenanthridine, 1,2,3,4,7,8,9,10-octahydro-6-pentyl- |
Molecular Formula |
C18H27N |
Molecular Weight |
257.4 g/mol |
IUPAC Name |
6-pentyl-1,2,3,4,7,8,9,10-octahydrophenanthridine |
InChI |
InChI=1S/C18H27N/c1-2-3-4-12-17-15-10-6-5-9-14(15)16-11-7-8-13-18(16)19-17/h2-13H2,1H3 |
InChI Key |
FNUATPIDZQSFPD-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C2CCCCC2=C3CCCCC3=N1 |
Canonical SMILES |
CCCCCC1=C2CCCCC2=C3CCCCC3=N1 |
Other CAS RN |
10594-03-3 |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



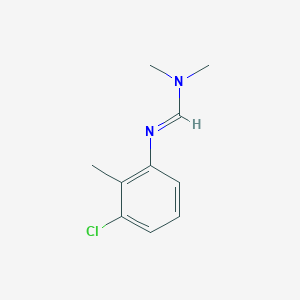
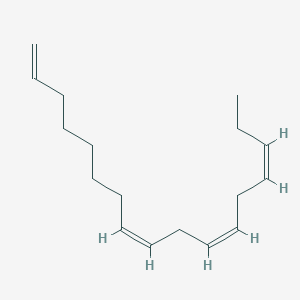
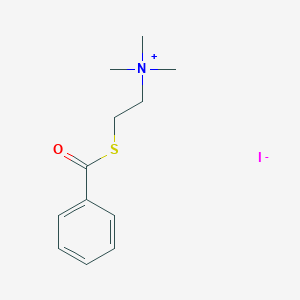
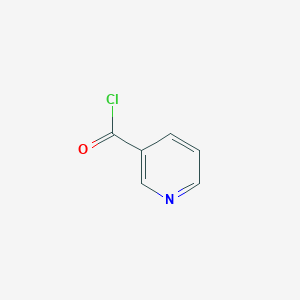
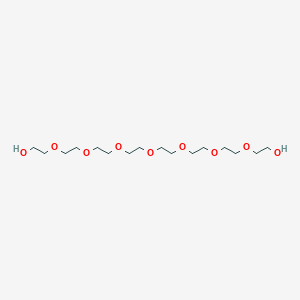
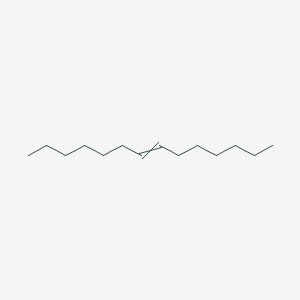
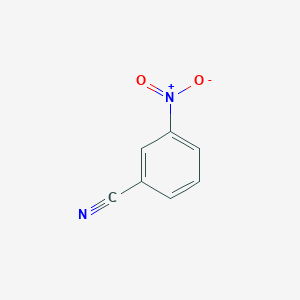

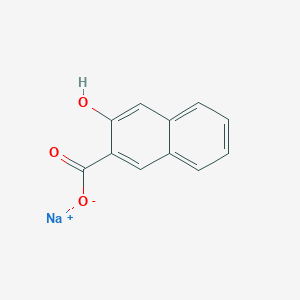

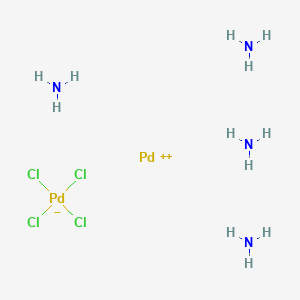
![Naphtho[2,3-d][1,3]thiazole-2(3H)-thione](/img/structure/B78341.png)
